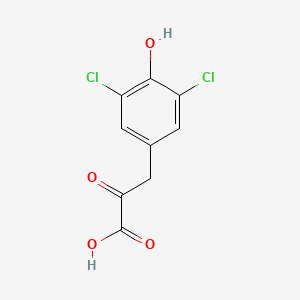
3,5-Dichloro-4-hydroxyphenylpyruvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-hydroxyphenylpyruvate is a chemical compound with the molecular formula C9H6Cl2O4 It is a derivative of phenylpyruvate, characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxyphenylpyruvate typically involves the chlorination of 4-hydroxyphenylpyruvate. One common method includes the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the rate of chlorination and to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 4-hydroxyphenylpyruvate is fed into a reactor along with the chlorinating agent. The reaction conditions are optimized to achieve high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-hydroxyphenylpyruvate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3,5-dichloro-4-hydroxyphenylacetate.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 3,5-dichloro-4-hydroxyphenylacetate.
Substitution: Formation of various substituted phenylpyruvates depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-4-hydroxyphenylpyruvate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-hydroxyphenylpyruvate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a role in the catabolism of tyrosine. The inhibition of HPPD leads to the accumulation of toxic intermediates, which can have therapeutic applications in certain diseases.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylpyruvate: A precursor in the synthesis of 3,5-Dichloro-4-hydroxyphenylpyruvate.
3,5-Dibromo-4-hydroxyphenylpyruvate: Similar in structure but with bromine atoms instead of chlorine.
4-Hydroxyphenylpyruvic acid: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
13990-05-1 |
|---|---|
Molecular Formula |
C9H6Cl2O4 |
Molecular Weight |
249.04 g/mol |
IUPAC Name |
3-(3,5-dichloro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Cl2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15) |
InChI Key |
NPVWMTXVBADMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















